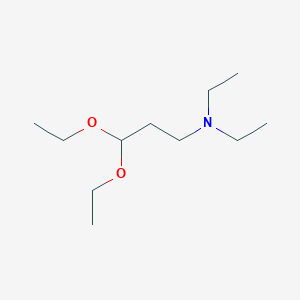

(3,3-Diethoxypropyl)diethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

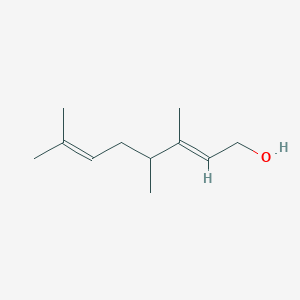

(3,3-Diethoxypropyl)diethylamine is a chemical compound that is related to diethylamine, a simple aliphatic amine. Diethylamine itself is known to be an efficient organocatalyst in various chemical reactions, including the diastereoselective synthesis of medicinally important compounds such as 2-amino-4H-chromenes . Although the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be extrapolated to hypothesize about the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, diethyl 2-(3-methoxypropyl) succinate was synthesized through a condensation reaction followed by hydrogenation, starting from diethyl maleate and 1-methoxy-3-nitropropane . This suggests that similar strategies could be employed in the synthesis of this compound, potentially starting from diethylamine and appropriate diethoxypropyl precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex, with the potential for various functional groups to influence the overall geometry. For instance, the crystal structure of a compound with a diethylamine moiety was determined using X-ray diffraction, revealing a distorted square pyramid environment around a central metal atom . Additionally, DFT calculations and Hirshfeld surface analysis have been used to understand the molecular geometry and intermolecular interactions in crystals of related compounds . These techniques could be applied to this compound to gain insights into its molecular structure.

Chemical Reactions Analysis

Diethylamine and its derivatives participate in a variety of chemical reactions. For example, diethylamine has been used as a catalyst in the synthesis of Bcl-2 protein antagonists . Furthermore, reactions involving diethylamine derivatives with metal ions have been shown to form complexes with interesting electrochemical properties . These findings suggest that this compound could also engage in complex formation and potentially serve as a catalyst or reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be inferred from related substances. For instance, the solubility, crystallinity, and fluorescence properties of a Zn(II) complex derived from a diethylamine-related ligand were characterized, indicating that the ligand and its complex have distinct fluorescence intensities . Such properties are crucial for the practical application of these compounds in various fields, including materials science and medicinal chemistry.

Scientific Research Applications

Neurochemical Research : Studies have investigated the role of serotonin receptors in the behavioral effects of certain stimulants, highlighting the contribution of these receptors to stimulant effects, which is specific to the responder type. This research provides insight into the neurochemical pathways and potential therapeutic targets in neuropsychiatric disorders (Mello et al., 2005).

Chemical Analysis and Drug Development : Research has developed and validated methods for analyzing certain compounds using derivatizing agents like 4-(diethylamino)benzaldehyde. These methods are crucial in the pharmaceutical industry for quality control and formulation of new drugs (Liao et al., 2005).

Antimicrobial and Antitumor Research : Some derivatives of benzoic acid, which may include diethylamine groups, have been evaluated for their antimicrobial and anti-proliferative activities. Such studies are significant in the search for new treatments for infections and cancer (Zarafu, 2020).

Organic Chemistry and Synthesis : Research has explored the use of diethylamine-related compounds in organic synthesis, such as in the preparation of 3-alkoxyfurans, which are important in various chemical synthesis processes (Pennell et al., 2014).

Biochemistry and Molecular Pharmacology : Studies on the mode of action of certain neurotransmitters have used diethylamine analogs to understand their interaction with specific receptors, contributing to our understanding of molecular pharmacology (Berridge, 1972).

Safety and Hazards

properties

IUPAC Name |

3,3-diethoxy-N,N-diethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-12(6-2)10-9-11(13-7-3)14-8-4/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQQRWHQSLKUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)

![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)

![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)